molecular formula C31H21N5O5S4 B11529532 methyl 4-[({[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11529532
M. Wt: 671.8 g/mol
InChI Key: IDTSQVXTHFBCNZ-UHFFFAOYSA-N
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Description

METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .

Preparation Methods

The synthesis of METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, typically starting with the preparation of benzothiazole derivatives. Common synthetic routes include the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . Industrial production methods often employ green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, disrupt cellular processes, and modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, METHYL 4-[2-({6-[(E)-{[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-3-NITROPHENYL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE stands out due to its unique structural features and enhanced biological activity. Similar compounds include:

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C31H21N5O5S4

Molecular Weight

671.8 g/mol

IUPAC Name

methyl 4-[[2-[[6-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C31H21N5O5S4/c1-41-29(38)19-7-9-20(10-8-19)33-28(37)17-42-30-34-23-12-11-21(15-27(23)45-30)32-16-18-6-13-26(24(14-18)36(39)40)44-31-35-22-4-2-3-5-25(22)43-31/h2-16H,17H2,1H3,(H,33,37)

InChI Key

IDTSQVXTHFBCNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC(=C(C=C4)SC5=NC6=CC=CC=C6S5)[N+](=O)[O-]

Origin of Product

United States

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